molecular formula C18H19ClN4O2 B5530249 1-(3-chlorophenyl)-4-[(2-isopropyl-4-pyrimidinyl)carbonyl]-2-piperazinone

1-(3-chlorophenyl)-4-[(2-isopropyl-4-pyrimidinyl)carbonyl]-2-piperazinone

Cat. No. B5530249
M. Wt: 358.8 g/mol
InChI Key: BELJTZMZHTZHFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine compounds often involves complex reactions including hydrazinolysis, alkylation, acidulation, and hydrolysis steps. For instance, the synthesis of 1-(2-pyrimidinyl)-4-(3-aminopropyl)piperazine was achieved by hydrazinolysis of a precursor compound, highlighting the intricacies involved in synthesizing piperazine derivatives (Xia Chi-zhong, 2003). Similarly, the preparation of 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazinium involved reactions starting from 3-chloroaniline, demonstrating the multi-step nature of synthesizing such compounds (Xin Xiao et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction and nuclear magnetic resonance (NMR), revealing important structural details like hydrogen bonding and crystal packing. For example, a study on a dichlorophenyl piperazine derivative provided insights into its crystalline structure and molecular interactions (Muzzaffar A Bhat et al., 2018).

Chemical Reactions and Properties

Piperazine derivatives engage in a variety of chemical reactions, reflecting their chemical reactivity and potential for diverse chemical properties. For example, the reaction of bis(benzofuran-enaminone) with 3-amino-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridines under microwave irradiation demonstrates the reactivity of piperazine-containing compounds in synthesizing complex heterocycles (Ahmed E. M. Mekky et al., 2021).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal form are crucial for understanding the behavior of chemical compounds. While specific data on 1-(3-chlorophenyl)-4-[(2-isopropyl-4-pyrimidinyl)carbonyl]-2-piperazinone is not readily available, related studies provide valuable insights into the physical characteristics of similar compounds, aiding in the prediction of their physical behavior.

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are important for their application in medicinal chemistry and other fields. Studies on similar compounds, such as the encapsulation of haloalkane piperazinium derivatives in symmetrical cucurbiturils, illustrate the complex chemical behavior and potential applications of these molecules (Xin Xiao et al., 2015).

properties

IUPAC Name

1-(3-chlorophenyl)-4-(2-propan-2-ylpyrimidine-4-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-12(2)17-20-7-6-15(21-17)18(25)22-8-9-23(16(24)11-22)14-5-3-4-13(19)10-14/h3-7,10,12H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELJTZMZHTZHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)C(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-[(2-isopropyl-4-pyrimidinyl)carbonyl]-2-piperazinone

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